1-Phenyl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
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Overview
Description
1-Phenyl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phenyl group, a thiadiazole ring, and a piperidine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea typically involves the reaction of a phenyl isocyanate with a piperidine derivative that contains a thiadiazole ring. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or thiadiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Phenyl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea: Similar structure but with a different thiadiazole ring position.
1-Phenyl-3-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-thiourea: Contains a thiourea group instead of a urea group.
1-(2-Hydroxy-5-methyl-phenyl)-3-naphthalen-1-yl-urea: Features a naphthalene ring instead of a piperidine ring.
Uniqueness
1-Phenyl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is unique due to its combination of a phenyl group, a thiadiazole ring, and a piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-phenyl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c20-14(16-11-4-2-1-3-5-11)17-12-6-8-19(9-7-12)13-10-15-21-18-13/h1-5,10,12H,6-9H2,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJYUQJPIPMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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